2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide core, which is further substituted with a 2-hydroxyethyl group bearing a 1-methyl-1H-indol-5-yl moiety. The presence of the 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the hydroxyethyl-indole substituent could influence solubility and metabolic pathways.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-9-8-14-10-15(6-7-17(14)22)18(23)12-21-19(24)11-13-4-2-3-5-16(13)20/h2-10,18,23H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWSBCGYXREBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl acetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Indole Derivative Preparation: The indole derivative is synthesized by reacting 1-methylindole with ethylene oxide in the presence of a base such as potassium carbonate (K₂CO₃).
Coupling Reaction: The acid chloride intermediate is then reacted with the indole derivative in the presence of a base like triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT29 (Colon) | 20 | Inhibition of cell proliferation |
The mechanisms through which this compound exerts its anticancer effects include the induction of apoptosis and the inhibition of cell proliferation. These findings suggest that it could be a candidate for further development as an anticancer agent.
Interaction with Molecular Targets
The biological activity of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is believed to arise from its interactions with specific enzymes, receptors, or proteins that modulate cellular pathways related to growth, apoptosis, and inflammation. This multifaceted interaction profile enhances its potential as a therapeutic agent.
In Vitro Studies
In vitro studies conducted by various research institutions have explored the compound's efficacy against different cancer types. For instance, a study published in a peer-reviewed journal highlighted its efficacy against breast and colon cancer cells, noting significant reductions in cell viability at low concentrations. These results were obtained using standardized assays that align with protocols established by the National Cancer Institute.
Mechanistic Insights
Mechanistic studies have provided insights into how this compound induces apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent cell death. Additionally, it may inhibit key signaling pathways involved in cell survival, further contributing to its anticancer effects.
Future Directions and Potential Applications
The promising anticancer properties of this compound warrant further investigation into its therapeutic potential. Future research could focus on:
- In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
- Formulation Development : To create effective delivery methods for clinical applications.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, pharmacological activities, and metabolic properties of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide with related compounds:
Key Findings:
Structural Influence on Activity: The 2-chlorophenyl group in the target compound shares similarities with fluorophenyl or chlorobenzoyl analogs, which are associated with enhanced COX-2 selectivity and antioxidant capacity .
Metabolic Stability: Compounds with hydroxyl groups (e.g., hydroxyethyl or hydroxyimino) often exhibit CYP-mediated oxidation risks . For example, the phenethyl amide in underwent rapid metabolism, necessitating fluorination to improve stability. The target compound’s hydroxyethyl group may similarly require structural optimization (e.g., fluorination or steric hindrance) to reduce metabolic liability.
Pharmacological Potential: Analogous indole-acetamides (e.g., melatonin derivatives) show receptor-binding versatility, suggesting the target compound could interact with serotonin or prostaglandin pathways .
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (commonly referred to as the target compound) has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article synthesizes available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The target compound features a complex structure that includes a chlorophenyl moiety, an indole derivative, and an acetamide functional group. The synthesis typically involves multi-step organic reactions, which can include:
- Formation of Indole Derivative : Starting from 1-methyl-1H-indole, various substitutions can be made to introduce hydroxyl and ethyl groups.
- Aromatic Substitution : The introduction of the 2-chlorophenyl group is achieved through electrophilic aromatic substitution.
- Final Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.
The synthesis process has been documented to yield high purity compounds suitable for biological testing .
Anticancer Properties
Recent studies have indicated that the target compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound has cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, where the compound enhances mitochondrial membrane permeability leading to cytochrome c release and subsequent activation of caspases .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- NMDA Receptor Modulation : Preliminary research suggests that it may act as a positive allosteric modulator at NMDA receptors, enhancing synaptic transmission and potentially benefiting cognitive functions .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Neuropharmacology | Potential NMDA receptor modulation |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of the compound in reducing tumor size in xenograft models. Results indicated a significant reduction in tumor growth rates when administered orally .
- Comparative Efficacy : The compound was compared with established anticancer agents, showing superior efficacy in specific cell lines while maintaining a favorable safety profile .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) have demonstrated that the compound is orally bioavailable and exhibits a favorable pharmacokinetic profile in preclinical models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. Reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification through aqueous workup (e.g., sodium bicarbonate washes) are critical for isolating the product . Similar chloroacetamide derivatives are synthesized via C-amidoalkylation, with IR and NMR used to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- 1H/13C NMR : Look for amide proton signals (~δ 8–10 ppm) and indole aromatic protons (~δ 6.5–7.5 ppm). The 2-chlorophenyl group shows distinct splitting patterns due to para-substitution .
- FTIR : Confirm C=O stretch (~1650–1700 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) .
- X-ray crystallography : Resolve the stereochemistry of the hydroxyethyl group and indole orientation .
Q. What solvent systems and chromatographic methods are suitable for purification?
- Methodology : Use silica gel chromatography with gradients of ethyl acetate in hexane. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may improve resolution. DCM and acetonitrile are preferred solvents due to the compound’s moderate polarity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) predict the compound’s reactivity and binding interactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps predict charge transfer efficiency, relevant for biological targeting . Molecular docking (AutoDock Vina) against proteins like SARS-CoV-2 main protease can simulate binding affinities .
Q. How do structural modifications (e.g., halogen substitution, indole methylation) impact biological activity?
- Methodology : Compare bioactivity data (e.g., IC50 values) of analogs from literature. For example:
- Chlorophenyl vs. fluorophenyl: Assess changes in lipophilicity (ClogP) via HPLC retention times .
- Methylation of indole nitrogen: Evaluate metabolic stability using liver microsome assays .
Q. What experimental designs address contradictions in reported pharmacological data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response curves : Test across a wide concentration range (nM–μM) to distinguish selective vs. non-selective effects .
- Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and cell viability assays (MTT/WST-1) to rule out false positives .
- Reprodubility checks : Validate results across multiple cell lines (e.g., HEK-293 vs. HeLa) .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-UV .
- Lyophilization : Improve stability of the hydroxyethyl group by formulating as a lyophilized powder .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
